Cas no 1807285-83-1 (5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid)

5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid 化学的及び物理的性質
名前と識別子
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- 5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid
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- インチ: 1S/C10H7F2NO3S/c11-10(12)16-9-6(3-8(14)15)1-5(4-13)2-7(9)17/h1-2,10,17H,3H2,(H,14,15)
- InChIKey: WVPSVPATSRDDOJ-UHFFFAOYSA-N
- SMILES: SC1=CC(C#N)=CC(CC(=O)O)=C1OC(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 331
- トポロジー分子極性表面積: 71.3
- XLogP3: 2.2
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014005931-1g |
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid |
1807285-83-1 | 97% | 1g |
$1460.20 | 2023-09-03 | |
Alichem | A014005931-500mg |
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid |
1807285-83-1 | 97% | 500mg |
$823.15 | 2023-09-03 | |
Alichem | A014005931-250mg |
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid |
1807285-83-1 | 97% | 250mg |
$489.60 | 2023-09-03 |
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acidに関する追加情報
Introduction to 5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic Acid (CAS No. 1807285-83-1)
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid is a specialized organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1807285-83-1, features a phenylacetic acid backbone modified with a cyano group, a difluoromethoxy group, and a thiol moiety. These structural features contribute to its distinct chemical properties and potential biological activities, making it a subject of interest for researchers exploring novel therapeutic agents.
The presence of the cyano group at the 5-position of the phenyl ring introduces a polar and electron-withdrawing character to the molecule, which can influence its interactions with biological targets. The difluoromethoxy group at the 2-position further enhances the electronic properties of the aromatic system, potentially affecting both the metabolic stability and binding affinity of the compound. Additionally, the thiol group at the 3-position provides a nucleophilic site that can participate in various chemical reactions, including condensation, oxidation, and disulfide bond formation.
In recent years, there has been growing interest in developing small molecules that modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural motifs present in 5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid suggest that it may possess inhibitory activity against enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in the inflammatory response. Furthermore, the compound's ability to engage with thiol-containing proteins may open avenues for applications in redox biology and enzyme engineering.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of two fluorine atoms in 5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid may contribute to its resistance against degradation by cytochrome P450 enzymes, thereby prolonging its biological activity. This characteristic is particularly valuable in the development of long-acting therapeutic agents that require fewer dosing regimens.
The thiol group in this compound also presents an opportunity for bioconjugation strategies, allowing for the synthesis of prodrugs or targeted delivery systems. Thiol-reactive linkers can be employed to attach this compound to biomolecules such as peptides or antibodies, enabling site-specific delivery to target tissues or cells. Such approaches are increasingly being explored in oncology and immunotherapy to enhance treatment efficacy while minimizing off-target effects.
The synthesis of 5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic steps include nucleophilic aromatic substitution to introduce the cyano group, electrophilic aromatic substitution for the difluoromethoxy moiety, and thiolation reactions to incorporate the mercapto group. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to streamline these processes and improve scalability.
In conclusion, 5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features offer potential advantages in terms of metabolic stability, binding affinity, and bioconjugation capabilities. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this are likely to play a significant role in the development of next-generation pharmaceuticals.
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